molecular formula C11H17N3O B4710365 N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-METHYLCYCLOPROPANE-1-CARBOXAMIDE

N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-METHYLCYCLOPROPANE-1-CARBOXAMIDE

Cat. No.: B4710365
M. Wt: 207.27 g/mol
InChI Key: DCFMCGAOVXBGHW-UHFFFAOYSA-N
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Description

N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-METHYLCYCLOPROPANE-1-CARBOXAMIDE is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmacology, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-METHYLCYCLOPROPANE-1-CARBOXAMIDE typically involves the reaction of 1-(3-aminopropyl)imidazole with 2-methylcyclopropanecarboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-METHYLCYCLOPROPANE-1-CARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce amine derivatives .

Scientific Research Applications

N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-METHYLCYCLOPROPANE-1-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-METHYLCYCLOPROPANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the properties of an imidazole ring with a cyclopropane carboxamide group. This combination imparts unique chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-9-7-10(9)11(15)13-3-2-5-14-6-4-12-8-14/h4,6,8-10H,2-3,5,7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFMCGAOVXBGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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